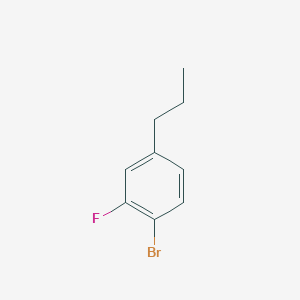
Parethoxycaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parethoxycaine is a local anesthetic belonging to the para-aminobenzoic acid ester class. It is known for its use in veterinary medicine and has been utilized in pastilles for painful conditions of the mouth and throat . The molecular formula of this compound is C15H23NO3, and it has a molecular weight of 265.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Parethoxycaine can be synthesized through the esterification of 4-ethoxybenzoic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: Parethoxycaine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) and other nucleophiles are employed.
Major Products Formed:
Oxidation: 4-ethoxybenzoic acid.
Reduction: 2-(diethylamino)ethyl 4-ethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Parethoxycaine has several scientific research applications, including:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular ion channels and membrane permeability.
Medicine: Explored for its potential use as a local anesthetic in human medicine.
Industry: Utilized in the formulation of topical anesthetics and pain relief products
Mechanism of Action
Parethoxycaine exerts its effects by blocking sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The molecular targets include sodium channel alpha subunits in the brain (Types I, II, III), with an IC50 value of 4.62 µM .
Comparison with Similar Compounds
Procaine: Another para-aminobenzoic acid ester used as a local anesthetic.
Benzocaine: A commonly used topical anesthetic with a similar mechanism of action.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness: Parethoxycaine is unique due to its specific structural features, such as the ethoxy group on the benzene ring, which influences its pharmacokinetic properties and duration of action. Compared to procaine and benzocaine, this compound has a different metabolic profile and may offer distinct advantages in certain clinical settings .
Properties
CAS No. |
94-23-5 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-ethoxybenzoate |
InChI |
InChI=1S/C15H23NO3/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
OWWVHQUOYSPNNE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |
melting_point |
173.0 °C |
| 94-23-5 | |
solubility |
0.00 M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)








